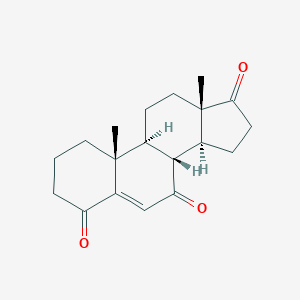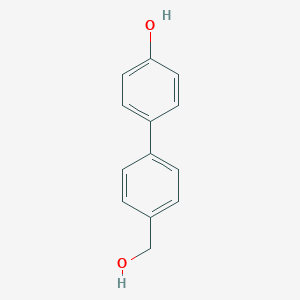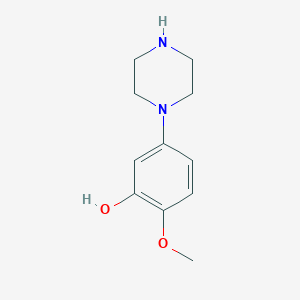![molecular formula C7H10O3 B062007 Methyl 1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 175881-34-2](/img/structure/B62007.png)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate, also known as Methyl SHC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a spirocyclic lactone that has been synthesized using various methods, and its potential applications in scientific research are being explored extensively.
Mecanismo De Acción
The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be synthesized using various methods, and it is stable under a range of conditions. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has low toxicity, making it a safe compound to work with in the lab. However, there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC. One direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method for Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC and improving its solubility in water. Finally, future research could explore the potential of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 1-oxaspiro[2.3]hexane-5-carboxylate, or Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC, is a spirocyclic lactone that has potential applications in various scientific research fields. It can be synthesized using various methods, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. While there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments, it has several advantages, including its ease of synthesis, stability, and low toxicity. Future research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC could focus on exploring its potential applications in drug discovery, investigating its mechanism of action, and optimizing its synthesis method.
Métodos De Síntesis
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC can be synthesized using various methods, including the Diels-Alder reaction, Michael addition, and nucleophilic addition. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclic compound. The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nucleophilic addition involves the addition of a nucleophile to a carbonyl group. The synthesis of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC using these methods has been reported in the literature.
Aplicaciones Científicas De Investigación
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to have antiproliferative and anticancer activities, and it has been shown to inhibit the growth of cancer cells in vitro. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been reported to have antibacterial and antifungal activities, and it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
175881-34-2 |
|---|---|
Nombre del producto |
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-2-7(3-5)4-10-7/h5H,2-4H2,1H3 |
Clave InChI |
ZUMWWUYGNLZBKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2(C1)CO2 |
SMILES canónico |
COC(=O)C1CC2(C1)CO2 |
Sinónimos |
1-Oxaspiro[2.3]hexane-5-carboxylicacid,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
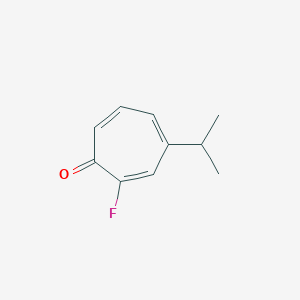
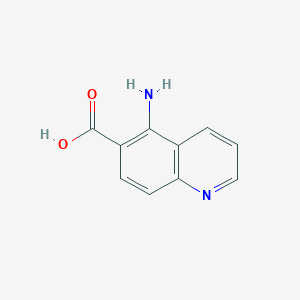
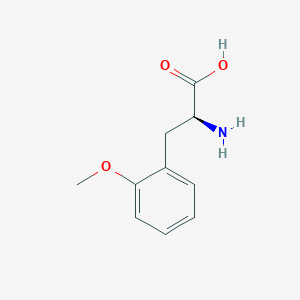
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
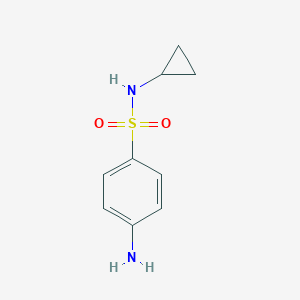

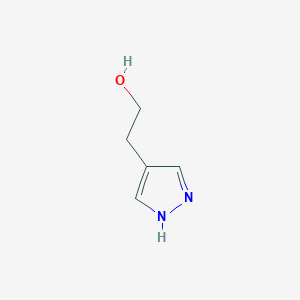
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)
